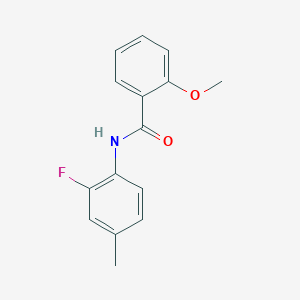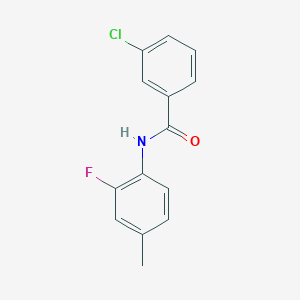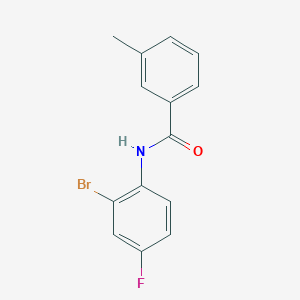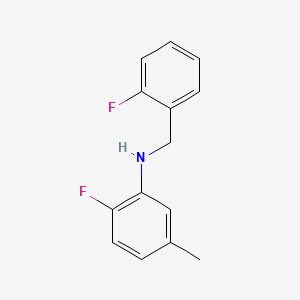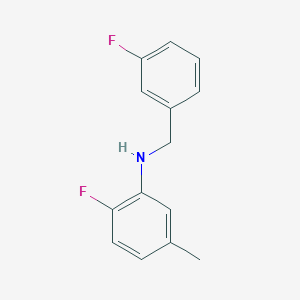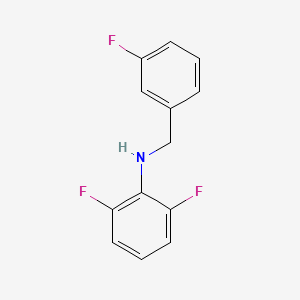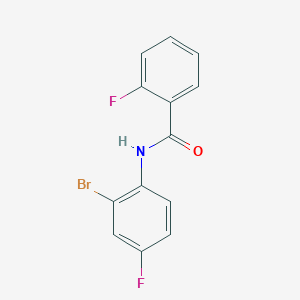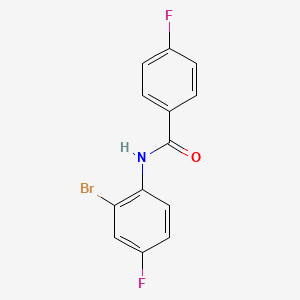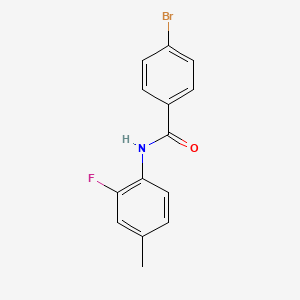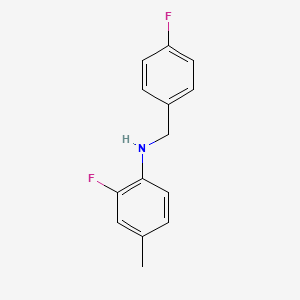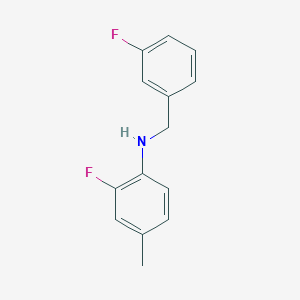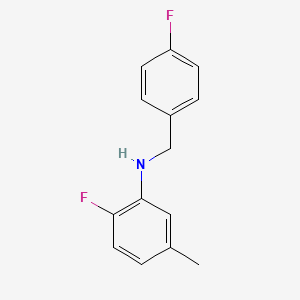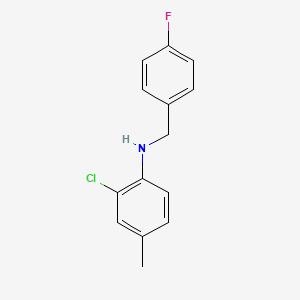
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
Overview
Description
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position, a fluorobenzyl group at the nitrogen atom, and a methyl group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline typically involves the following steps:
-
N-Alkylation: : The starting material, 4-methylaniline, undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
-
Chlorination: : The intermediate product from the N-alkylation step is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the second position of the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
-
Oxidation Reactions: : The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction Reactions: : The nitro derivatives can be reduced back to the aniline using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Iron powder in hydrochloric acid, room temperature; catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Methoxy derivative.
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Scientific Research Applications
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
-
Materials Science: : The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
-
Biological Studies: : It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
-
Industrial Chemistry: : The compound is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluorobenzyl)aniline: Lacks the methyl group at the fourth position.
2-Chloro-N-(4-methylbenzyl)-4-fluoroaniline: Has a methyl group on the benzyl moiety instead of the aniline ring.
2-Chloro-N-benzyl-4-methylaniline: Lacks the fluorine atom on the benzyl group.
Uniqueness
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is unique due to the specific combination of substituents, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-2-7-14(13(15)8-10)17-9-11-3-5-12(16)6-4-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANFDHWHSJRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


